![molecular formula C16H13Cl2N3OS B2917745 3-amino-N-(2,4-dichlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide CAS No. 691866-95-2](/img/structure/B2917745.png)
3-amino-N-(2,4-dichlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction is a common method used in the synthesis of similar compounds . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Scientific Research Applications
Polymeric Materials Synthesis
One research application involves the synthesis of new polymeric materials. For instance, polyamides have been synthesized through the direct polycondensation reaction of 2,5-bis[(4-carboxyanilino) carbonyl] pyridine with derivatives of aromatic diamines. These polymers, which incorporate a pyridyl moiety in the main chain, exhibit good thermal properties and solubility in polar solvents, indicating potential applications in high-performance materials (Faghihi & Mozaffari, 2008).
Organic Synthesis and Chemical Reactions
The compound has been utilized in organic synthesis, demonstrating unique reactivity patterns. For example, the oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides with sodium hypochlorite leads to the formation of dimeric pyrrolo[2′,3′:4,5]thieno[2,3-b]pyridines, showcasing an unusual and stereoselective one-pot approach to synthesizing complex heterocyclic structures (Stroganova et al., 2019).
Antiproliferative and Biological Activities
Research has been conducted on the antiproliferative properties of 2-chlorophenyl carboxamide thienopyridines, revealing insights into structure-activity relationships. Modifications of the 3-amino and 2-aryl carboxamide functionalities have shown to influence the biological activity against specific enzymes, highlighting the compound's potential in drug development for cancer treatment (van Rensburg et al., 2017).
Dyeing and Functional Textiles
The compound has also been explored for its application in dyeing polyester fibers. Novel heterocyclic aryl monoazo organic compounds, including derivatives of 3-amino-4,6-dimethyl-N-(5-arylazothiazol-2-yl)selenopheno[2,3-b]pyridine-2-carboxamide, have been synthesized and applied for dyeing polyester fabrics. These compounds exhibit high efficiency based on their antioxidant, antitumor, and antimicrobial activities, suggesting their utility in producing sterile and biologically active fabrics (Khalifa et al., 2015).
Future Directions
The continuing investigation of similar compounds has been described . In these studies, derivatives with polar functional groups were synthesized to develop orally available bone anabolic agents . This suggests that “3-amino-N-(2,4-dichlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide” could potentially be used in similar research.
Mechanism of Action
Mode of Action
Similar compounds have been found to interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of cellular signaling pathways .
Action Environment
The action environment refers to how environmental factors influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can significantly affect a compound’s activity . .
properties
IUPAC Name |
3-amino-N-(2,4-dichlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3OS/c1-7-5-8(2)20-16-12(7)13(19)14(23-16)15(22)21-11-4-3-9(17)6-10(11)18/h3-6H,19H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVMURBXJPGHCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)NC3=C(C=C(C=C3)Cl)Cl)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-(2,4-dichlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide |
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